N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound characterized by its unique molecular structure This compound is part of the benzodiazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the formation of the benzodiazole core One common approach is the condensation of 2-aminobenzimidazole with chloropyrimidine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can help in achieving higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The chloro group can be oxidized to form a chloro derivative.
Reduction: The pyrimidine ring can be reduced to form a pyrimidinyl derivative.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Chloro derivatives of the compound.
Reduction Products: Pyrimidinyl derivatives.
Substitution Products: Derivatives with various functional groups replacing the methylsulfanyl group.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied for potential therapeutic uses.
Medicine: It may have potential as a drug candidate for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(1H-1,3-benzodiazol-2-yl)benzamide: A related compound with a benzamide group instead of the carboxamide group.
N-(1H-1,3-benzodiazol-2-yl)carbamate: Another related compound with a carbamate group.
N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide: A compound with a benzenesulfonamide group.
This comprehensive overview provides a detailed understanding of N-(1H-1,3-benzodiazol-2-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5OS/c1-21-13-15-6-7(14)10(18-13)11(20)19-12-16-8-4-2-3-5-9(8)17-12/h2-6H,1H3,(H2,16,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBAKTDJXZKWDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=NC3=CC=CC=C3N2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.